molecular formula C12H11NO2 B1592878 Ethyl isoquinoline-7-carboxylate CAS No. 407623-83-0

Ethyl isoquinoline-7-carboxylate

Cat. No.: B1592878
CAS No.: 407623-83-0
M. Wt: 201.22 g/mol
InChI Key: SLGGUHTWKIMKSM-UHFFFAOYSA-N
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Description

Ethyl isoquinoline-7-carboxylate is a chemical compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. This moiety consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . Isoquinoline derivatives are known for their diverse applications in medicinal and industrial chemistry .

Biochemical Analysis

Biochemical Properties

Ethyl isoquinoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation by interfering with specific signaling pathways such as the MAPK/ERK pathway . Additionally, it can alter gene expression profiles, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in altered cellular responses and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction with cofactors such as NADPH is also essential for its metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Chemical Reactions Analysis

Types of Reactions

Ethyl isoquinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield isoquinoline-7-carboxylic acid, while reduction may produce this compound derivatives with reduced functional groups .

Biological Activity

Ethyl isoquinoline-7-carboxylate (EIC) is a compound that has garnered attention in biological research due to its diverse potential activities. This article aims to provide a comprehensive overview of the biological activities associated with EIC, including its mechanisms of action, biochemical interactions, and therapeutic applications.

1. Overview of this compound

This compound is an isoquinoline derivative known for its structural complexity and potential pharmacological properties. It is synthesized from the condensation of tyrosine-derived precursors, leading to a scaffold that allows for various biological interactions.

2.1 Target Interactions

EIC interacts with several biological targets, influencing various cellular processes:

  • Enzyme Inhibition : EIC has been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Cell Signaling Pathways : The compound affects key signaling pathways such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation and survival.

2.2 Biochemical Pathways

EIC's activity is linked to its ability to modulate biochemical pathways:

  • It influences gene expression and cellular metabolism, particularly in cancer cells where it may inhibit cell proliferation.
  • The compound's stability under standard laboratory conditions suggests a reliable profile for experimental applications.

3.1 Anticancer Properties

Research indicates that EIC exhibits significant anticancer activity:

  • In vitro studies demonstrate that EIC can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • The compound's ability to interfere with specific kinases further supports its potential as an anticancer agent.

3.2 Anti-inflammatory Effects

EIC has also been investigated for its anti-inflammatory properties:

  • Animal model studies suggest that lower doses of EIC may reduce inflammation markers, indicating a therapeutic potential for inflammatory diseases.

3.3 Antimicrobial Activity

Emerging studies highlight EIC's antimicrobial properties:

  • It has shown activity against several bacterial strains, although specific mechanisms are still under investigation .

4. Case Studies and Research Findings

Several studies have explored the biological activities of EIC:

StudyFocusFindings
Anticancer ActivityEIC inhibited proliferation in cancer cell lines, affecting MAPK/ERK signaling.
Antimicrobial ActivityDemonstrated effectiveness against bacterial strains; specific mechanisms are being studied.
Enzyme InteractionInhibition of cytochrome P450 enzymes was noted, affecting drug metabolism.

5. Dosage and Toxicity

The effects of EIC are dosage-dependent:

  • At lower doses, it exhibits therapeutic effects, while higher doses may lead to toxicity, including hepatotoxicity and nephrotoxicity. This necessitates careful consideration in therapeutic contexts.

6. Conclusion

This compound presents a promising avenue for research due to its multifaceted biological activities. Its interactions with key enzymatic pathways and cellular processes highlight its potential in drug development, particularly in oncology and infectious diseases. Future research should focus on elucidating the precise mechanisms underlying its effects and evaluating its safety profile in clinical settings.

Properties

IUPAC Name

ethyl isoquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-4-3-9-5-6-13-8-11(9)7-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGGUHTWKIMKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627151
Record name Ethyl isoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407623-83-0
Record name Ethyl isoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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